2-Mesitylenesulfonic acid
Overview
Description
2-Mesitylenesulfonic acid is a compound that has been studied in various contexts, particularly in the field of organic synthesis and peptide research. It is known for its role as a protecting group for amino acids and its involvement in chemical reactions where it can be cleaved under certain conditions.
Synthesis Analysis
The synthesis of derivatives of 2-mesitylenesulfonic acid, such as NG-mesitylenesulfonyl-[3H]methylarginine, involves multiple steps including protection of the amino acid, radiolabelling, and subsequent removal of protecting groups . NG-mesitylene-2-sulfonylarginine, another derivative, is prepared and can be quantitatively cleaved by acids like hydrogen fluoride, methanesulfonic acid, or trifluoromethanesulfonic acid . These studies demonstrate the utility of mesitylenesulfonic acid derivatives in peptide synthesis, where they serve as protecting groups that can be selectively removed.
Molecular Structure Analysis
The molecular and crystal structure of mesitylenesulfonic acid dihydrate has been elucidated using X-ray diffraction and IR spectroscopy. The structure features water molecules forming H5O2+ cations stabilized by an intracationic hydrogen bond . This detailed structural analysis is crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Mesitylenesulfonic acid and its derivatives participate in various chemical reactions. For instance, the mesitylene-2-sulphonyl group has been used as an acidolytically removable protecting group for arginine, which is beneficial in the synthesis of biologically active peptides like hypothalamic substance P . Additionally, 2-mesitylenesulfonyldiazomethane has been synthesized and applied to the Arndt-Eistert synthesis, showcasing its versatility in organic synthesis .
Physical and Chemical Properties Analysis
The proton conductivity of mesitylenesulfonic acid dihydrate has been measured, indicating that it undergoes a transition to a dielectric state upon dehydration and is stable within a certain humidity range . The protonation equilibrium of mesitylene in trifluoromethanesulfonic acid has also been studied, providing insights into the acid-base behavior of the compound . Furthermore, the kinetics of the hydrolysis of mesitylenesulfonic acid and the sulfonation of mesitylene have been investigated, revealing the influence of sulfuric acid concentration on these processes .
Scientific Research Applications
Proton Conductivity
- Mesitylenesulfonic acid dihydrate exhibits notable proton conductivity, essential for various applications in materials science. It shows conductivity of (2.4±0.3) · 10−5 Ohm−1 cm−1 at 298 K, highlighting its potential in electrical and electrochemical systems (Pisareva et al., 2008).
In Bismuth Oxido-clusters Formation
- When Bi(2)O(3) is treated with 2-mesitylenesulfonic acid, it results in the formation of polynuclear bismuth oxido-clusters. This process highlights its role in the synthesis of complex inorganic structures, which could be pivotal in material science and catalysis research (Andrews et al., 2012).
Synthesis of Aminopurinium Salts
- 2-Mesitylenesulfonic acid is used in preparing 1-aminopurinium mesitylenesulfonates. This application is vital in the field of organic chemistry and pharmaceutical research, demonstrating its utility in synthesizing complex organic compounds (Kos et al., 2010).
C-C Cross-Coupling Reactions
- The derivative of 2-mesitylenesulfonic acid is used in palladium-mediated C-C cross-coupling reactions. This indicates its importance in organic synthesis, particularly in creating specialized organic molecules (Lakshman et al., 2002).
Synthesis of Triazolo[1,5-a]Pyridines
- 1-Amino-3-methylpyridinium mesitylenesulfonate, a derivative of 2-mesitylenesulfonic acid, is utilized in synthesizing 2-aryl-8-methyl[1,2,4]triazolo[1,5-a]pyridines. This reaction is significant in heterocyclic chemistry and the development of potential pharmaceuticals (Guolin & Yongzhou, 2002).
Peptide Synthesis
- NG-mesitylene-2-sulfonylarginine, derived from 2-mesitylenesulfonic acid, has been used in synthesizing peptides like hypothalamic substance P and neurotensin. This application is crucial in biochemistry and pharmacology (Yajima et al., 2009).
Safety And Hazards
2-Mesitylenesulfonic acid is corrosive and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,4,6-trimethylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFQSRIDYRFTJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188076 | |
Record name | Mesitylene-2-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylbenzenesulfonic acid | |
CAS RN |
3453-83-6 | |
Record name | 2,4,6-Trimethylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3453-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesitylene-2-sulfonic acid dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Mesitylenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5233 | |
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Record name | Mesitylene-2-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mesitylene-2-sulphonic acid, dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MESITYLENE-2-SULFONIC ACID DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7T8KN72DC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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